molecular formula C15H14BrN3O2 B6714855 N-(5-bromo-4-methoxypyridin-2-yl)-2-cyclopropylpyridine-4-carboxamide

N-(5-bromo-4-methoxypyridin-2-yl)-2-cyclopropylpyridine-4-carboxamide

Cat. No.: B6714855
M. Wt: 348.19 g/mol
InChI Key: XTSPQRSCPLTOOT-UHFFFAOYSA-N
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Description

N-(5-bromo-4-methoxypyridin-2-yl)-2-cyclopropylpyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a bromine atom and a methoxy group, as well as a cyclopropyl group and a carboxamide functional group.

Properties

IUPAC Name

N-(5-bromo-4-methoxypyridin-2-yl)-2-cyclopropylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c1-21-13-7-14(18-8-11(13)16)19-15(20)10-4-5-17-12(6-10)9-2-3-9/h4-9H,2-3H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSPQRSCPLTOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1Br)NC(=O)C2=CC(=NC=C2)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-4-methoxypyridin-2-yl)-2-cyclopropylpyridine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Methoxylation: Addition of a methoxy group to the pyridine ring.

    Cyclopropylation: Incorporation of a cyclopropyl group.

    Amidation: Formation of the carboxamide group.

Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, methanol for methoxylation, and cyclopropylamine for cyclopropylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-4-methoxypyridin-2-yl)-2-cyclopropylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: Palladium catalysts and ligands for Suzuki or Heck coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-bromo-4-methoxypyridin-2-yl)-2-cyclopropylpyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-4-methoxypyridin-2-yl)-2-cyclopropylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxypyridine
  • 2-Cyclopropylpyridine
  • 4-Carboxamide-substituted pyridines

Uniqueness

N-(5-bromo-4-methoxypyridin-2-yl)-2-cyclopropylpyridine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

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